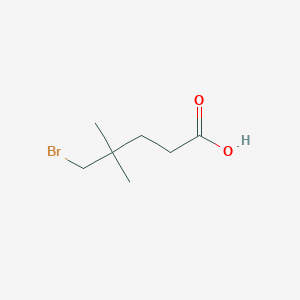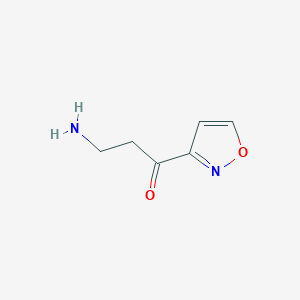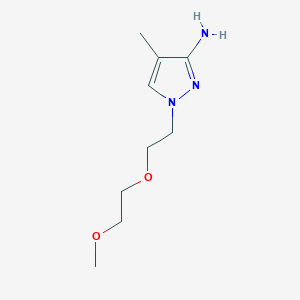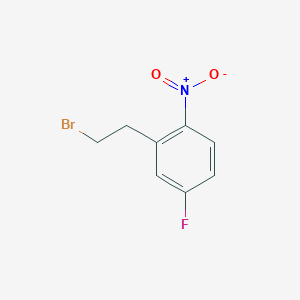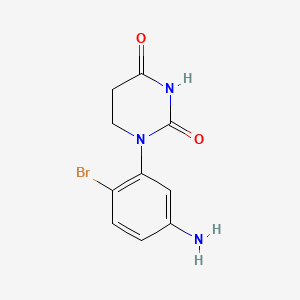
1-(5-Amino-2-bromo-phenyl)hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-amino-2-bromophenyl)-1,3-diazinane-2,4-dione is a chemical compound with a unique structure that includes a bromine atom, an amino group, and a diazinane-dione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-2-bromophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 5-amino-2-bromophenyl derivatives with diazinane-dione precursors. One common method involves the use of N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at room temperature to achieve bromination . The reaction mixture is then subjected to various purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-amino-2-bromophenyl)-1,3-diazinane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium azide (NaN₃) and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the bromine atom.
Aplicaciones Científicas De Investigación
1-(5-amino-2-bromophenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-amino-2-bromophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(5-amino-2-bromophenyl)methanol: This compound shares a similar bromine and amino group but differs in its overall structure.
1-(5-amino-2-bromophenyl)ethanone: Another similar compound with a different functional group attached to the phenyl ring.
Uniqueness
1-(5-amino-2-bromophenyl)-1,3-diazinane-2,4-dione is unique due to its diazinane-dione ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H10BrN3O2 |
|---|---|
Peso molecular |
284.11 g/mol |
Nombre IUPAC |
1-(5-amino-2-bromophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H10BrN3O2/c11-7-2-1-6(12)5-8(7)14-4-3-9(15)13-10(14)16/h1-2,5H,3-4,12H2,(H,13,15,16) |
Clave InChI |
ZJYYJNGOEDBMDT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


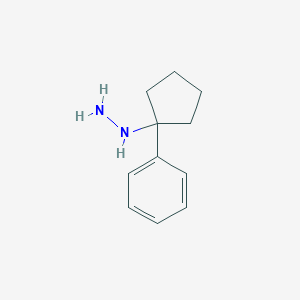
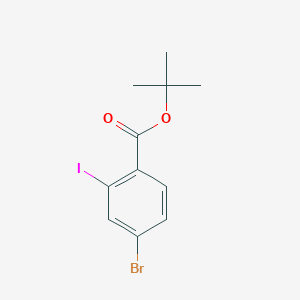
![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)
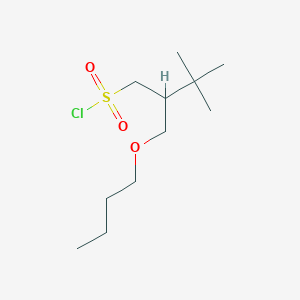
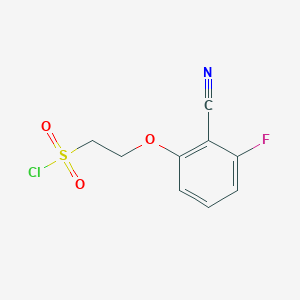
![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)

![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)
![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)
